2,2,4,4,6,6,8-Heptamethyl-8-(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane

Description

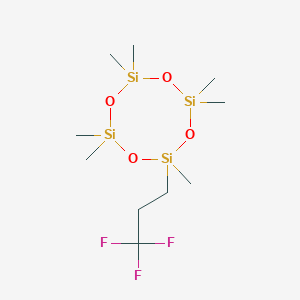

This cyclotetrasiloxane derivative features a silicon-oxygen ring backbone substituted with seven methyl groups and a single 3,3,3-trifluoropropyl group. The trifluoropropyl moiety introduces fluorine atoms, which enhance thermal stability, chemical resistance, and surface activity compared to non-fluorinated analogs . Its molecular formula is C13H26O4Si4 (molecular weight: ~358.68 g/mol), with a density of 1.01 g/cm³ and a boiling point of 275.8°C at 760 mmHg . The compound’s unique trifluoropropyl group makes it suitable for applications requiring resistance to harsh environments, such as high-performance coatings and specialty silicones.

Properties

IUPAC Name |

2,2,4,4,6,6,8-heptamethyl-8-(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25F3O4Si4/c1-18(2)14-19(3,4)16-21(7,9-8-10(11,12)13)17-20(5,6)15-18/h8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKBVVIRPIPNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCC(F)(F)F)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25F3O4Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604756 | |

| Record name | 2,2,4,4,6,6,8-Heptamethyl-8-(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1744-30-5 | |

| Record name | 2,2,4,4,6,6,8-Heptamethyl-8-(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2,4,4,6,6,8-Heptamethyl-8-(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex siloxane compound with potential applications in various fields including materials science and biomedicine. Its unique structure suggests diverse biological activities that merit thorough investigation.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H34

- Molecular Weight : 226.44 g/mol

- CAS Number : 4390-04-9

The presence of multiple methyl groups and trifluoropropyl substituents may influence its hydrophobicity and reactivity with biological systems.

Biological Activity Overview

Research into the biological activity of siloxanes has shown that they can exhibit various effects depending on their structure. The specific biological activities of this compound are still emerging but can be categorized into several areas:

1. Antimicrobial Properties

Some siloxanes have demonstrated antimicrobial activity. Studies indicate that certain structural features enhance their efficacy against bacteria and fungi. For instance:

- Case Study : A related siloxane compound showed significant antibacterial activity against Staphylococcus aureus when incorporated into polymeric coatings for medical devices .

2. Cytotoxicity

The cytotoxic effects of siloxanes on various cell lines are crucial for assessing their safety and therapeutic potential.

- Research Findings : In vitro studies have revealed that siloxanes can induce cytotoxicity in cancer cell lines at specific concentrations. The mechanism often involves oxidative stress and apoptosis pathways .

3. Biocompatibility

For biomedical applications such as drug delivery systems or implants:

- Assessment : Biocompatibility tests are essential to determine how the compound interacts with biological tissues. Preliminary studies suggest that modifications to the siloxane structure may enhance compatibility while retaining desired biological activities .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 226.44 g/mol |

| CAS Number | 4390-04-9 |

| Solubility | Insoluble in water |

| Flash Point | 95°C |

| Density | 0.790 g/mL |

Case Studies and Research Findings

- Antimicrobial Efficacy : Research demonstrated that siloxanes with fluorinated groups exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes .

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of structurally similar siloxanes on human fibroblast cells and found a dose-dependent response indicating potential therapeutic applications if modified appropriately .

- Biocompatibility Studies : Investigations into the biocompatibility of siloxane-based materials used in medical devices have shown promising results when surface-modified to reduce cytotoxicity while maintaining mechanical integrity .

Scientific Research Applications

Fire Suppression Agents

One of the most significant applications of this compound is in fire suppression technology. Research has indicated that siloxanes can serve as effective alternatives to traditional halon fire extinguishers due to their lower environmental impact and effectiveness in extinguishing flames. The compound's unique structure allows it to be effective in high-temperature environments while being less harmful to the ozone layer compared to halons .

Coatings and Sealants

The compound's siloxane backbone provides excellent thermal stability and water repellency. It is used in formulating advanced coatings that protect surfaces from environmental degradation. These coatings are particularly useful in aerospace and automotive applications where durability against extreme conditions is critical .

Lubricants

Due to its low viscosity and high thermal stability, this siloxane derivative serves as a lubricant in high-performance machinery. Its application helps reduce wear and tear on mechanical components under high-stress conditions .

Green Chemistry Initiatives

In line with global efforts to reduce the use of harmful chemicals, this compound is being explored as a component in green chemistry initiatives. Its potential for biodegradability and lower toxicity makes it a candidate for safer chemical processes .

Fluorinated Compounds Management

The trifluoropropyl group within the molecule offers potential applications in managing fluorinated compounds in industrial processes. This aspect is particularly relevant given the scrutiny surrounding the environmental impact of fluorinated substances .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Cyclotetrasiloxanes

Substituent-Driven Property Variations

Structural and Functional Analysis

Thermal Stability

- The trifluoropropyl group in the target compound provides superior thermal stability compared to the chloropropyl analog (CAS 62325-22-8), as fluorine’s electronegativity strengthens Si-C bonds .

- The phenyl-substituted analog (CAS 10448-09-6) exhibits comparable boiling points (~275°C) but higher refractive indices (1.472) due to aromatic conjugation .

Chemical Reactivity

- The chloropropyl variant (CAS 62325-22-8) is more reactive, enabling post-synthetic modifications (e.g., nucleophilic substitutions), whereas the trifluoropropyl group offers inertness against acids and bases .

Physical Properties

- Octamethylcyclotetrasiloxane (CAS 68583-49-3) has lower viscosity and volatility (b.p. 174°C) due to its fully methylated structure, making it a common silicone precursor .

- The hexamethyldiphenyl compound (CAS 33204-75-0) has a higher molecular weight (420.75 g/mol) and rigidity, favoring use in high-stress environments .

Q & A

Q. What green chemistry approaches can minimize waste in large-scale synthesis?

- Methodological Answer : Solvent-free mechanochemical synthesis or catalytic recycling (e.g., immobilized Pt nanoparticles) reduces environmental impact. Life-cycle assessment (LCA) metrics compare energy/atom economy to traditional routes. ’s AI-driven process optimization in COMSOL can simulate waste reduction strategies .

Methodological Framework for Research Design

- Theoretical Basis : Link studies to siloxane ring strain theory (e.g., cyclotetrasiloxane vs. cyclotrisiloxane reactivity) and fluorine’s electronic effects ().

- Experimental Validation : Use DOE (Design of Experiments) to test variables like catalyst loading or reaction time ().

- Data Integration : Combine crystallographic, spectroscopic, and computational data into a cohesive mechanistic model ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.